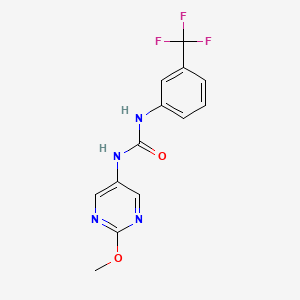
1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TFMPU, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research on pyrimidine derivatives, such as the synthesis of 1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, has shown its significance in the rearrangement and thermal stability of methoxypyrimidines. For instance, studies have demonstrated the thermal rearrangement of methoxypyrimidines to yield N-methyl-2(or 4)-oxopyrimidines, indicating the compound's role in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Brown & Lee, 1970).
Antiproliferative and Apoptotic Effects
The compound's derivatives have been investigated for their antiproliferative effects, notably in cancer research. For example, phenoxypyrimidine-urea derivatives have been found to induce apoptosis in non-small cell lung cancer cells through both caspase-dependent and -independent pathways. These findings highlight the compound's potential as a therapeutic agent for lung cancer treatment (Gil et al., 2021).
Antimicrobial Properties
Novel derivatives of pyrimidine compounds have also shown promising antimicrobial activity. Research into substituted pyrimidine compounds has led to the discovery of new antibacterial agents with efficacy against common pathogens, further underscoring the compound's utility in developing new antimicrobial therapies (Kumar et al., 2016).
PI3K Inhibitors for Cancer Therapy
Modifications of pyrimidine urea derivatives have yielded compounds with significant anticancer effects, particularly as PI3K inhibitors. These compounds exhibit potent antiproliferative activities against various human cancer cell lines and represent a promising direction for cancer therapy development (Wang et al., 2015).
Eigenschaften
IUPAC Name |
1-(2-methoxypyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c1-22-12-17-6-10(7-18-12)20-11(21)19-9-4-2-3-8(5-9)13(14,15)16/h2-7H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHUUTDGYOMGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2569591.png)
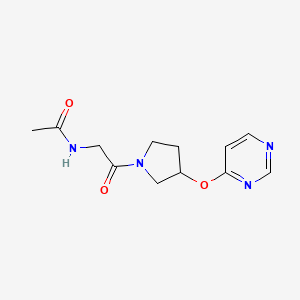
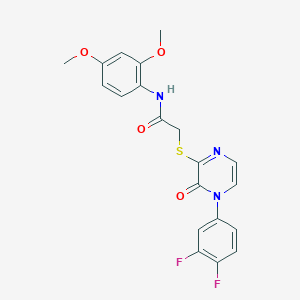
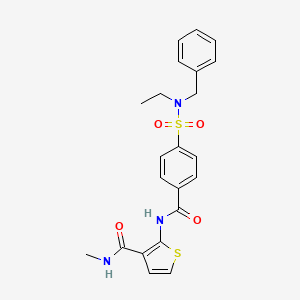
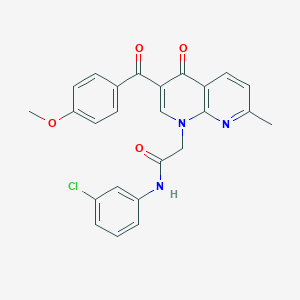
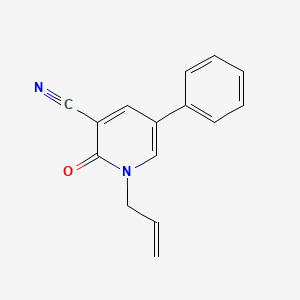
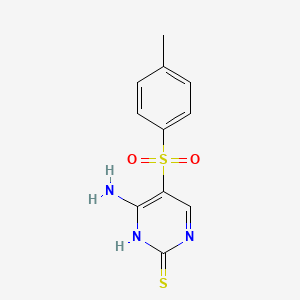
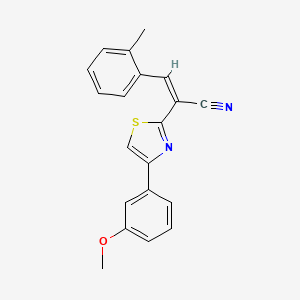
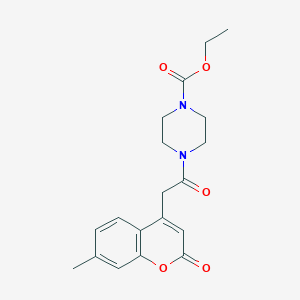
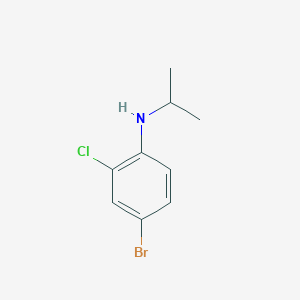
![N-(3-methoxypropyl)-2-(4-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2569609.png)
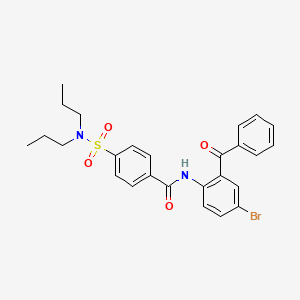
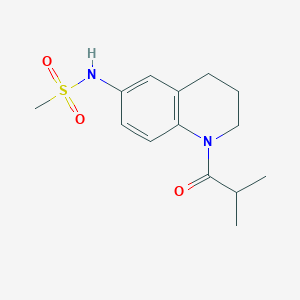
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2569613.png)